molecular formula C9H10FN B14773127 rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine

rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine

Cat. No.: B14773127
M. Wt: 151.18 g/mol
InChI Key: UJTQURLMCYMANH-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine: is a chiral cyclopropane derivative with a fluorine atom and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the asymmetric Michael-alkylation reaction, which uses chiral N,N’-dioxide/metal complexes as catalysts. This reaction can produce the desired cyclopropane derivative with high yields and enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications .

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.

Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and phenyl group play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(2S)-2-fluoro-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8?,9-/m0/s1

InChI Key

UJTQURLMCYMANH-GKAPJAKFSA-N

Isomeric SMILES

C1C([C@]1(C2=CC=CC=C2)F)N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.